molecular formula C12H8N8O2 B11053677 4,4'-Quinoxaline-2,3-diylbis(1,2,5-oxadiazol-3-amine)

4,4'-Quinoxaline-2,3-diylbis(1,2,5-oxadiazol-3-amine)

Cat. No.: B11053677
M. Wt: 296.24 g/mol
InChI Key: UOVUFHGOUMVKIY-UHFFFAOYSA-N
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Description

4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-quinoxalinyl]-1,2,5-oxadiazol-3-amine is a complex heterocyclic compound that features both oxadiazole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-quinoxalinyl]-1,2,5-oxadiazol-3-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4-diaminoquinoxaline with 4-amino-1,2,5-oxadiazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-quinoxalinyl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-quinoxalinyl]-1,2,5-oxadiazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: The compound is studied for its antimicrobial and antifungal activities.

Mechanism of Action

The mechanism of action of 4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-quinoxalinyl]-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell division and proliferation. Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-Amino-4-azido-1,2,5-oxadiazole
  • 3,3’-Bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4’-azofuroxan

Uniqueness

4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-quinoxalinyl]-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole and quinoxaline structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H8N8O2

Molecular Weight

296.24 g/mol

IUPAC Name

4-[3-(4-amino-1,2,5-oxadiazol-3-yl)quinoxalin-2-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H8N8O2/c13-11-9(17-21-19-11)7-8(10-12(14)20-22-18-10)16-6-4-2-1-3-5(6)15-7/h1-4H,(H2,13,19)(H2,14,20)

InChI Key

UOVUFHGOUMVKIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=NON=C3N)C4=NON=C4N

Origin of Product

United States

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